Dasatinib, a potent and orally active small molecule, is primarily known for its role as a kinase inhibitor targeting BCR-ABL and SRC family kinases. It has been approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)19. The drug's efficacy stems from its ability to inhibit the growth of cancer cells by targeting specific kinases involved in the proliferation and survival of these cells. However, dasatinib's effects extend beyond cancer treatment, as it has been observed to have immunosuppressive properties and potential applications in other fields such as autoimmune diseases and transplantation126.
Dasatinib has shown efficacy in various cancer types, including leukemia, breast cancer, prostate cancer, and lung adenocarcinoma. In breast cancer, particularly the basal-type or "triple-negative" subtype, dasatinib selectively inhibits growth in vitro, suggesting a potential role in treating this aggressive form of cancer3. In prostate cancer, dasatinib suppresses cell adhesion, migration, and invasion, indicating its potential as a therapeutic agent for metastatic disease4. Moreover, dasatinib has been found to promote necroptosis in lung adenocarcinoma cells when combined with paclitaxel, providing a novel mechanism for enhancing the efficacy of chemotherapy5.
Beyond oncology, dasatinib exhibits significant immunosuppressive effects. It profoundly inhibits T-cell effector functions, such as cytokine production, degranulation, and proliferation, at clinically relevant doses1. This immunosuppressive action extends to CD8+ T cells specific for viral and leukemia antigens, which could have implications for graft-vs-leukemia effects and graft-vs-host disease after allogeneic stem cell transplantation2. Dasatinib also inhibits NK-cell cytolytic activity and could potentially be used as an immunosuppressant in autoimmune diseases and transplantation6.
Preclinical studies have demonstrated that dasatinib can potentiate the antitumor action of various drugs, suggesting its use in combination therapies for solid tumors8. Clinical trials are exploring combinations of dasatinib with ErbB/HER receptor antagonists, antihormonal therapies, and chemotherapeutic agents in cancers such as breast, colorectal, and prostate cancer8. Additionally, dasatinib has been shown to synergize with other tyrosine kinase inhibitors, such as PKC412, in inhibiting the growth of neoplastic mast cells expressing the D816V-mutated oncogenic variant of KIT7.
Dasatinib-d8 is synthesized from Dasatinib through the incorporation of deuterium, enhancing its stability and allowing for more precise pharmacokinetic studies. The compound is classified under pharmaceutical intermediates and research chemicals, particularly in studies involving drug metabolism and kinetics due to its labeled nature.
The synthesis of Dasatinib-d8 involves several steps that typically include the selective deuteration of specific hydrogen atoms in the Dasatinib molecule. While the exact synthetic route may vary, a general approach includes:
A notable method for synthesizing Dasatinib has been documented, which emphasizes high yield and purity while minimizing side reactions. The final product typically exhibits a high degree of purity, often exceeding 99% as determined by high-performance liquid chromatography (HPLC) .
Dasatinib-d8 retains the core structure of Dasatinib but features deuterium atoms at specific positions within its molecular framework. The molecular formula for Dasatinib-d8 remains similar to that of Dasatinib but reflects the substitution of hydrogen atoms with deuterium:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the positions of deuterium atoms within the molecule, confirming successful labeling.
Dasatinib-d8 participates in various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:
These reactions are crucial for understanding how Dasatinib-d8 behaves in biological systems compared to its non-deuterated form.
The mechanism by which Dasatinib-d8 exerts its effects is primarily through the inhibition of tyrosine kinases:
Studies have shown that deuteration may influence the binding kinetics and stability of the compound, potentially enhancing its efficacy or altering its pharmacokinetic profile .
Dasatinib-d8 serves multiple scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2